molecular formula C13H16O3 B3315322 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid CAS No. 951892-77-6

2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid

Cat. No.: B3315322
CAS No.: 951892-77-6
M. Wt: 220.26 g/mol
InChI Key: KXRBKHQWDGARPV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes a dimethyl group, a methylphenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with diethyl malonate in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final synthesis under controlled conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of sulfuric acid (H2SO4) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions include various substituted derivatives, such as nitro, bromo, or hydroxyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition or activation of these targets, leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-methyleneglutaric acid: Shares a similar dimethyl structure but differs in the presence of a methylene group.

    1,3-Dioxolane derivatives: Contain similar functional groups but have a different ring structure.

Uniqueness

2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid is unique due to its specific combination of functional groups and aromatic ring, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2,2-dimethyl-4-(3-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-5-4-6-10(7-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRBKHQWDGARPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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